2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane
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Overview
Description
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are cyclic ethers with two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxane with ethyl bromide and sodium ethoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced to the dioxane ring.
Another synthetic route involves the use of ethynyl magnesium bromide as a reagent to introduce the ethynyl group to the dioxane ring. This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield and purity of the product. Common industrial methods include the use of high-pressure reactors and catalysts to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Various substituted dioxanes
Scientific Research Applications
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethoxy and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the ethoxy, ethyl, and ethynyl groups.
2-Methoxy-4-methyl-4-ethynyl-1,3-dioxane: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methyl-4-ethynyl-1,3-dioxane: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane is unique due to the combination of ethoxy, ethyl, and ethynyl groups attached to the dioxane ring. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
63864-40-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-ethoxy-4-ethyl-4-ethynyl-1,3-dioxane |
InChI |
InChI=1S/C10H16O3/c1-4-10(5-2)7-8-12-9(13-10)11-6-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
LILLHEMIGHUZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC(O1)OCC)C#C |
Origin of Product |
United States |
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